N-(15Z-tetracosenoyl)-ethanolamine

Overview

Description

Synthesis Analysis

The synthesis of “N-(15Z-tetracosenoyl)-ethanolamine” involves the hydrolysis of sphingolipid ceramides into sphingosine and free fatty acids at neutral pH. This reaction is catalyzed by the enzyme neutral ceramidase. The enzyme also catalyzes the reverse reaction, allowing the synthesis of ceramides from fatty acids and sphingosine .Molecular Structure Analysis

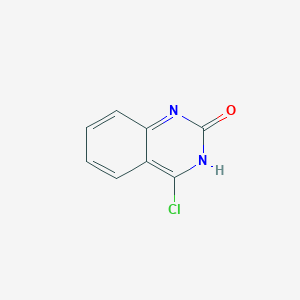

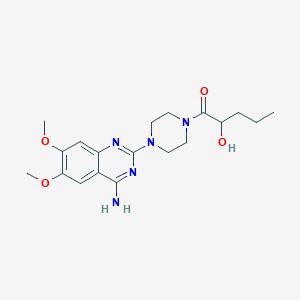

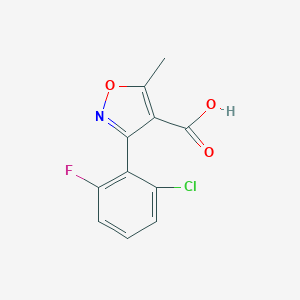

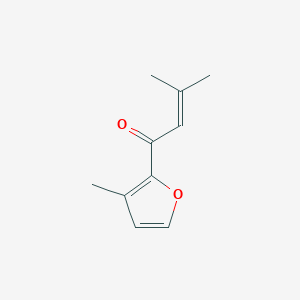

“N-(15Z-tetracosenoyl)-ethanolamine” is a dihydroceramide in which the ceramide N-acyl group is specified as (15Z)-tetracosenoyl (nervonoyl). It contains a total of 128 bonds, including 45 non-H bonds, 2 multiple bonds, 38 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .Physical And Chemical Properties Analysis

“N-(15Z-tetracosenoyl)-ethanolamine” has a molecular formula of C42H83NO3 and a molecular weight of 650.11. It appears as a powder and has a purity of >99%. It should be stored at -20°C .Scientific Research Applications

Neuroscience and Brain Health

Nervonoyl-EA, due to its role as a component of nervonic acid, is crucial for brain health. It is involved in the biosynthesis of sphingolipids, which are essential for the structure and function of neuronal cell membranes . Research has shown that nervonic acid can aid in the repair and regeneration of nerve fibers in damaged brain tissues, suggesting that Nervonoyl-EA could be significant in treating neurodegenerative diseases or injuries .

Genetic Engineering of Oil Crops

The compound has been the subject of genetic engineering efforts aimed at enhancing the nervonic acid content in plant seed oils. By manipulating the biosynthesis pathways of nervonic acid through transgenic technologies, scientists aim to create high nervonic acid cultivars that could serve as renewable and environmentally friendly sources for industrial production .

Nutraceuticals

Nervonoyl-EA is being explored for its potential as a nutraceutical ingredient. Its presence in dietary supplements could support cognitive functions and promote nervous system health. The development of NA-enriched plant oils as feedstocks is encouraged for further studies of its biological functions leading to commercial applications .

Pharmaceutical Industry

In the pharmaceutical industry, Nervonoyl-EA could be used to develop medications that target brain development and function. Its role in the formation of nervonyl sphingolipids, which are found in the white matter and myelin sheath of nerve fibers, makes it a candidate for drugs aimed at enhancing myelination or treating demyelinating conditions .

Biotechnological Production

Research is being conducted on the use of microorganisms such as Yarrowia lipolytica for the biotechnological production of nervonic acid. This yeast, when engineered, can produce nervonic acid, which could then be used in various industrial applications .

Environmental Sustainability

The cultivation of genetically engineered oil crops with high nervonic acid content could contribute to environmental sustainability. These crops could provide a biobased source of Nervonoyl-EA, reducing reliance on non-renewable resources and promoting eco-friendly agricultural practices .

Mechanism of Action

- Role : When Nervonoyl-EA binds to cannabinoid receptors, it modulates neurotransmission, pain perception, inflammation, and other cellular processes .

- Additionally, Nervonoyl-EA may impact inflammatory responses by regulating immune cells and cytokines .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

properties

IUPAC Name |

(Z)-N-(2-hydroxyethyl)tetracos-15-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h9-10,28H,2-8,11-25H2,1H3,(H,27,29)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISKWSFNVJTQKH-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(15Z-tetracosenoyl)-ethanolamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions analyzing "selected endocannabinoids". Does this include N-(15Z-tetracosenoyl)-ethanolamine, and if so, what was observed?

A1: While the paper does not explicitly state whether N-(15Z-tetracosenoyl)-ethanolamine was among the "selected endocannabinoids" analyzed, it does highlight the importance of studying endocannabinoids in the context of neuroinflammation. Further research would be needed to determine if this specific endocannabinoid was included in their analysis and what the findings were.

Q2: Could the findings of this research paper, regarding altered fatty acid profiles in neuroinfections, have implications for future research on N-(15Z-tetracosenoyl)-ethanolamine?

A2: Potentially, yes. This research found significant alterations in the fatty acid profiles of cerebrospinal fluid in patients with neuroinfections. [] Given that N-(15Z-tetracosenoyl)-ethanolamine is itself a fatty acid amide, it is possible that its levels, and those of related enzymes involved in its synthesis or degradation, could be affected during neuroinflammation. This could be an interesting avenue for further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)